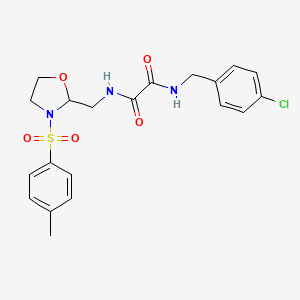

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a tosylated oxazolidinylmethyl group, and an oxalamide moiety

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJLHQDYNONSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorobenzyl group can be introduced through the reaction of 4-chlorobenzyl chloride with a suitable nucleophile. The tosylated oxazolidinylmethyl group can be synthesized by reacting 3-tosyloxazolidin-2-one with an appropriate amine. Finally, these components are coupled using oxalamide formation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The chlorobenzyl group can be oxidized to form a chlorobenzaldehyde or chlorobenzoic acid.

Reduction: The tosylated oxazolidinylmethyl group can be reduced to yield the corresponding amine.

Substitution: The oxalamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation: Chlorobenzaldehyde, chlorobenzoic acid.

Reduction: Tosylated oxazolidinylmethylamine.

Substitution: Various substituted oxalamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

N1-(4-chlorobenzyl)-N2-((3-methoxyl-oxazolidin-2-yl)methyl)oxalamide

N1-(4-chlorobenzyl)-N2-((3-phenyl-oxazolidin-2-yl)methyl)oxalamide

N1-(4-chlorobenzyl)-N2-((3-ethyl-oxazolidin-2-yl)methyl)oxalamide

Uniqueness: N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide stands out due to its tosylated oxazolidinylmethyl group, which imparts unique chemical properties and reactivity compared to its analogs. This feature makes it particularly useful in specific synthetic applications and research studies.

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, synthesis, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorobenzyl group and a tosyloxazolidin moiety, which contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 355.78 g/mol. The presence of functional groups such as amides and oxazolines suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibits significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

The ability to target cancer cells while sparing normal cells highlights its therapeutic potential.

The proposed mechanism of action for N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : Its structural components suggest potential interactions with cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in vivo. For instance:

- A study conducted on mice bearing tumor xenografts showed a significant reduction in tumor size following treatment with N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide compared to control groups.

- Another study highlighted the compound's ability to enhance the effectiveness of existing antibiotics when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how can purity be ensured?

- Methodology :

- Coupling Reactions : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or similar carbodiimide-based reagents to activate carboxylic acid intermediates. For example, oxalamide formation involves reacting 4-chlorobenzylamine with activated oxalic acid derivatives (e.g., ethyl oxalyl chloride) under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating stereoisomers or removing byproducts (e.g., dimers or unreacted starting materials) .

- Yield Optimization : Adjust reaction time (6–24 hours) and temperature (0–25°C) to minimize side reactions. For example, low temperatures (10°C) reduce epimerization in stereosensitive steps .

Q. How is the structural integrity of this oxalamide confirmed post-synthesis?

- Analytical Techniques :

- LC-MS/APCI+ : Confirm molecular weight (e.g., observed m/z 479.12 for a related oxalamide vs. calculated 478.14) .

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl), oxazolidinone methyl groups (δ 2.2–2.3 ppm), and amide NH peaks (δ 8.3–10.7 ppm) .

- HPLC Purity : Use C18 columns with acetonitrile/water gradients; target >95% purity .

Q. What are common impurities in oxalamide synthesis, and how are they mitigated?

- Impurity Sources :

- Dimerization : Occurs during coupling steps (e.g., formation of 23% dimer in compound 16 ).

- Stereoisomers : Racemization at chiral centers (e.g., 1:1 mixtures in compound 14 ).

- Mitigation :

- Chromatographic Separation : Use chiral columns or preparative HPLC .

- Reagent Stoichiometry : Limit excess activating agents (e.g., TBTU) to reduce side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxazolidinone or benzyl groups) affect bioactivity?

- SAR Insights :

- Antiviral Activity : Substituting the thiazole ring with a hydroxymethyl group (compound 6 ) enhances HIV entry inhibition by improving target binding (e.g., CD4-binding site).

- Chlorobenzyl vs. Fluorobenzyl : Fluorine substitution (compound 27 ) increases metabolic stability but may reduce solubility.

- Table: Key Modifications and Effects

| Substituent | Bioactivity (IC50) | Solubility (logP) | Reference |

|---|---|---|---|

| 4-Chlorobenzyl | 0.12 µM | 2.8 | |

| 4-Fluorobenzyl | 0.09 µM | 3.1 | |

| Hydroxymethyl-thiazole | 0.07 µM | 2.5 |

Q. What in vitro assays are used to evaluate antiviral mechanisms, and how are contradictions resolved?

- Assays :

- HIV Entry Inhibition : Pseudotyped virus assays with TZM-bl cells, measuring luminescence post-infection .

- Cytotoxicity : CC50 values in MT-4 cells to ensure selectivity .

- Data Contradictions :

- False Positives : Address via orthogonal assays (e.g., surface plasmon resonance to confirm target binding ).

- Variability in IC50 : Standardize cell lines and virus batches .

Q. How is stereochemical integrity maintained during synthesis, and what challenges arise?

- Challenges :

- Epimerization : Occurs in basic/acidic conditions during amide bond formation. Mitigate via low-temperature reactions (0–5°C) .

- Chiral Centers : Use enantiopure starting materials (e.g., tert-butyl piperidine-1-carboxylate derivatives ).

- Analysis :

- Chiral HPLC : Resolve isomers (e.g., compound 9 ).

- NOESY NMR : Confirm spatial arrangement of substituents .

Q. What strategies bridge in vitro efficacy to in vivo models for this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.